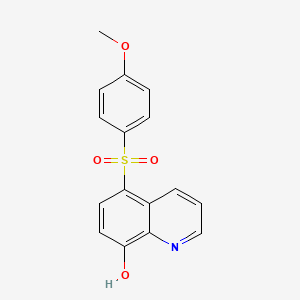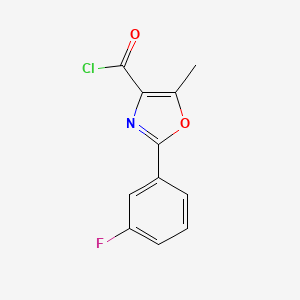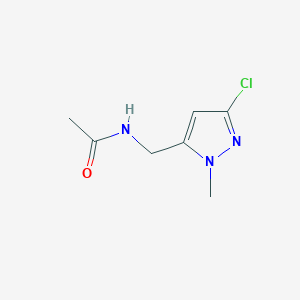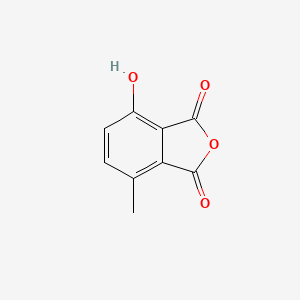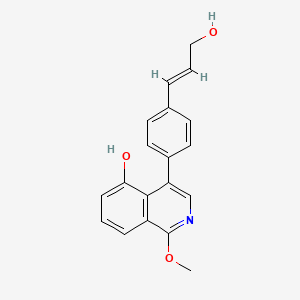
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound that features both phenyl and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common approach is the condensation of a suitable isoquinoline derivative with a phenyl compound that contains a hydroxyprop-1-en-1-yl group. The reaction conditions often include the use of catalysts such as palladium or copper complexes, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 70°C to 100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form a saturated alcohol.
Substitution: The methoxy group on the isoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(4-(3-Oxoprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol.
Reduction: Formation of 4-(4-(3-Hydroxypropyl)phenyl)-1-methoxyisoquinolin-5-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate
- 4-(3-Hydroxyprop-1-en-1-yl)phenyl oxidanesulfonic acid
Uniqueness
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol is unique due to the presence of both phenyl and isoquinoline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C19H17NO3/c1-23-19-15-5-2-6-17(22)18(15)16(12-20-19)14-9-7-13(8-10-14)4-3-11-21/h2-10,12,21-22H,11H2,1H3/b4-3+ |
InChI Key |
CJVGVAQUMWPBHM-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)/C=C/CO |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
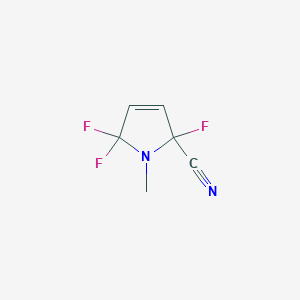
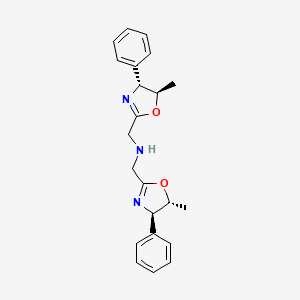
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
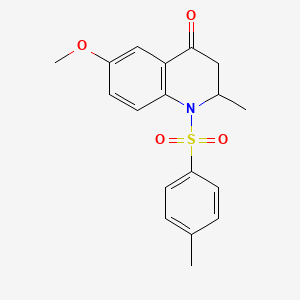


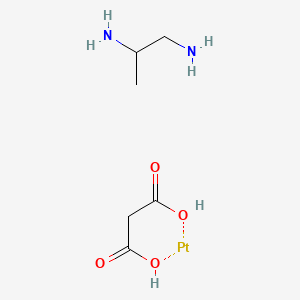
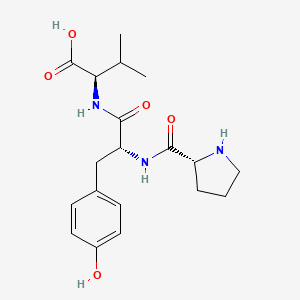
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
